N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound has been a subject of interest in chemical synthesis, particularly in the development of complex molecules with potential biological activities. For instance, research on divergent palladium iodide catalyzed multicomponent carbonylative approaches highlights the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives, demonstrating the versatility of palladium-catalyzed reactions in creating complex structures that could include derivatives similar to "N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide" (Mancuso et al., 2014).
Pharmacological Applications
While direct studies on "this compound" specifically may be limited, related research indicates the importance of structural analogs in modulating physiological pathways. For example, studies on orexin receptors, which play a crucial role in the regulation of sleep and wakefulness, demonstrate the potential of structurally related compounds to influence these pathways, offering insights into the development of therapeutic agents for sleep disorders (Dugovic et al., 2009).
Material Science and Engineering
The compound's structural features may also be of interest in the field of material science, particularly in the synthesis of polymers and nanomaterials. Research on polymer synthesis based on 2-(hydroxyphenyl)-2-oxazolines illustrates the utility of complex organic molecules in designing new materials with unique properties, such as solubility transitions and thermal behavior, which could be relevant to derivatives of "this compound" (Kobayashi et al., 1984).
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-27-12-10-16-13-17(8-9-20(16)27)21(29)15-25-23(31)24(32)26-18-5-4-6-19(14-18)28-11-3-2-7-22(28)30/h4-6,8-9,13-14,21,29H,2-3,7,10-12,15H2,1H3,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYMCAJYTFUKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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